molecular formula C12H17N2PS B13947539 N,N'-Diallyl-P-phenylphosphonothioic diamide CAS No. 20491-21-8

N,N'-Diallyl-P-phenylphosphonothioic diamide

Cat. No.: B13947539
CAS No.: 20491-21-8
M. Wt: 252.32 g/mol
InChI Key: ZIDKSHYZVSCZIT-UHFFFAOYSA-N
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Description

N,N’-Diallyl-P-phenylphosphonothioic diamide is a chemical compound with the molecular formula C₁₂H₁₇N₂PS. It is also known as phenylbis(allylamino)phosphine sulfide. This compound is characterized by its unique structure, which includes a phenyl group, two allyl groups, and a phosphonothioic diamide moiety. It has a molecular weight of 252.32 g/mol and a boiling point of approximately 345.9°C at 760 mmHg .

Preparation Methods

The synthesis of N,N’-Diallyl-P-phenylphosphonothioic diamide typically involves the reaction of phenylphosphonothioic dichloride with allylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{PhP(S)Cl}_2 + 2 \text{H}_2\text{NCH}_2\text{CH=CH}_2 \rightarrow \text{PhP(S)(NHCH}_2\text{CH=CH}_2)_2 + 2 \text{HCl} ]

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N,N’-Diallyl-P-phenylphosphonothioic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonothioic diamide oxides.

    Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.

    Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N,N’-Diallyl-P-phenylphosphonothioic diamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Diallyl-P-phenylphosphonothioic diamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The phosphonothioic group is known to participate in redox reactions, which can influence cellular processes and pathways .

Comparison with Similar Compounds

N,N’-Diallyl-P-phenylphosphonothioic diamide can be compared with similar compounds such as:

  • Dimethyl(pentafluorophenyl)phosphine sulfide
  • Diphenyl(cyclohexylamino)phosphine sulfide
  • Diphenyl(amino)phosphine sulfide

These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of allyl and phenyl groups in N,N’-Diallyl-P-phenylphosphonothioic diamide contributes to its distinct chemical and physical properties .

Properties

CAS No.

20491-21-8

Molecular Formula

C12H17N2PS

Molecular Weight

252.32 g/mol

IUPAC Name

N-[phenyl-(prop-2-enylamino)phosphinothioyl]prop-2-en-1-amine

InChI

InChI=1S/C12H17N2PS/c1-3-10-13-15(16,14-11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H2,13,14,16)

InChI Key

ZIDKSHYZVSCZIT-UHFFFAOYSA-N

Canonical SMILES

C=CCNP(=S)(C1=CC=CC=C1)NCC=C

Origin of Product

United States

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